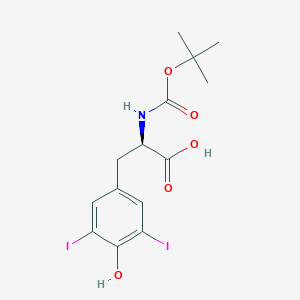

Boc-3,5-Diiodo-D-tyrosine

Beschreibung

BenchChem offers high-quality Boc-3,5-Diiodo-D-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-3,5-Diiodo-D-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17I2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUIJSMDTYBOLW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17I2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388346 | |

| Record name | Boc-3,5-Diiodo-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214630-08-7 | |

| Record name | Boc-3,5-Diiodo-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Iodinated Amino Acids in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Characterization of Boc-3,5-Diiodo-D-tyrosine

In the landscape of peptide synthesis and pharmaceutical development, the strategic incorporation of modified amino acids is a cornerstone of innovation. Boc-3,5-Diiodo-D-tyrosine is a prime example of such a critical building block. This guide serves as a comprehensive technical resource for researchers and drug development professionals, offering a detailed exploration of its synthesis and rigorous characterization.

The presence of two iodine atoms on the tyrosine ring is not a trivial modification. These heavy halogens fundamentally alter the molecule's properties, introducing steric bulk, modulating electronic characteristics, and creating the potential for halogen bonding, which can significantly influence peptide conformation and binding affinity.[1] Furthermore, the Boc (tert-butyloxycarbonyl) protecting group provides essential stability and enables selective reactions, making this compound a versatile intermediate in complex synthetic pathways.[2][3][4]

This document moves beyond simple protocols. It delves into the causality behind the experimental choices, providing the "why" that transforms a procedural list into a robust, adaptable scientific method. From the initial protection of the D-tyrosine amine to the final spectroscopic confirmation of the di-iodinated product, each step is presented as a self-validating system, ensuring scientific integrity and reproducibility. This guide is designed to empower researchers to not only replicate these methods but to understand and innovate upon them.

The Synthetic Pathway: A Two-Step Approach to Precision

The synthesis of Boc-3,5-Diiodo-D-tyrosine is efficiently achieved through a two-step process. The first step involves the protection of the primary amine of the D-tyrosine starting material with a tert-butyloxycarbonyl (Boc) group. The second, and more defining, step is the regioselective iodination of the activated aromatic ring.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for Boc-3,5-Diiodo-D-tyrosine.

Part 1.1: Experimental Protocol - N-α-Boc Protection of D-Tyrosine

The Boc group is an acid-labile protecting group ideal for the amino function. Its installation is a crucial first step to prevent unwanted side reactions at the amine during the subsequent iodination process. The use of Di-tert-butyl dicarbonate, (Boc)₂O, is standard practice due to its high reactivity and the benign nature of its byproducts (isobutene and CO₂).

Methodology:

-

Preparation: In a round-bottom flask, dissolve potassium carbonate (K₂CO₃, 2.0 equivalents) in a 1:1 mixture of deionized water and dioxane.

-

Addition of Starting Material: Cool the solution to 0°C using an ice bath. Add D-tyrosine (1.0 equivalent) to the stirred solution.

-

Addition of Protecting Agent: Separately, dissolve Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equivalent) in dioxane (approx. 30 mL for every 4.8g of (Boc)₂O). Add this solution to the reaction mixture.[5]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Add deionized water to the flask. Carefully acidify the aqueous solution to a pH of approximately 4 using a saturated solution of potassium bisulfate (KHSO₄).[5]

-

Extraction: Extract the product into ethyl acetate (3x volumes).

-

Drying and Isolation: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting product, Boc-D-Tyrosine, is typically an oil or solid and is used in the next step without further purification.[5]

Causality Insight: The reaction is performed under basic conditions (K₂CO₃) to deprotonate the amino group of D-tyrosine, rendering it a more potent nucleophile to attack the electrophilic carbonyl carbon of (Boc)₂O. The biphasic solvent system (dioxane/water) ensures the solubility of both the polar amino acid and the nonpolar (Boc)₂O reagent.

Part 1.2: Experimental Protocol - Electrophilic Di-iodination

The hydroxyl group of the tyrosine side chain is an ortho-, para-directing activator for electrophilic aromatic substitution. With the para position blocked, substitution occurs at the two ortho positions (C3 and C5). A combination of molecular iodine (I₂) and iodic acid (HIO₃) serves as an effective in-situ generator of the electrophilic iodine species required for the reaction.

Methodology:

-

Preparation: Dissolve the Boc-D-Tyrosine intermediate from the previous step in methanol.

-

Reagent Addition: To the stirred solution, add molecular iodine (I₂, approx. 2.0 equivalents).

-

Initiation: Add a solution of iodic acid (HIO₃, approx. 0.8 equivalents) in a small amount of water.

-

Reaction: Stir the mixture at room temperature for several hours (typically 4-6 hours) until TLC analysis indicates the consumption of the starting material.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine.

-

Purification: The crude product is typically purified by silica gel column chromatography using a gradient of methanol in dichloromethane (CH₂Cl₂) to yield the pure Boc-3,5-Diiodo-D-tyrosine as an off-white powder.

Causality Insight: Iodic acid acts as an oxidizing agent, converting I₂ into a more potent electrophilic species (such as I⁺), which is necessary to overcome the activation energy of the aromatic substitution. Methanol is chosen as the solvent for its ability to dissolve the protected amino acid and the reagents.

Comprehensive Characterization: Validating Structure and Purity

Rigorous characterization is non-negotiable to confirm the identity, structure, and purity of the final compound. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.

Diagram of the Characterization Workflow

Sources

A Comprehensive Spectroscopic and Methodological Guide to Boc-3,5-Diiodo-D-tyrosine

This technical guide provides an in-depth analysis of the spectroscopic signature of N-α-(tert-Butoxycarbonyl)-3,5-diiodo-D-tyrosine (Boc-3,5-Diiodo-D-tyrosine), a critical building block in pharmaceutical research, particularly in the synthesis of peptide-based drugs, radiolabeled compounds for imaging, and thyroid hormone analogs.[1][2] While complete, formally published spectral datasets for the D-enantiomer are not widely available, this document leverages extensive data from its L-isomer and deprotected analogs to construct a robust, predictive spectroscopic profile. This approach provides researchers with a reliable framework for the identification, characterization, and quality control of this important reagent.

Molecular Identity and Physicochemical Properties

Boc-3,5-Diiodo-D-tyrosine is a derivative of the amino acid D-tyrosine, featuring two iodine atoms on the phenolic ring and a tert-Butoxycarbonyl (Boc) protecting group on the alpha-amino group. This structure enhances its utility in organic synthesis by preventing unwanted side reactions during peptide coupling.[1]

Caption: Chemical structure of Boc-3,5-Diiodo-D-tyrosine.

The key physicochemical properties are summarized below, providing essential data for handling, formulation, and analysis.

| Property | Value | Source |

| CAS Number | 214630-08-7 | [2][3] |

| Molecular Formula | C₁₄H₁₇I₂NO₅ | [3] |

| Molecular Weight | 533.1 g/mol | [3] |

| Exact Mass | 532.91962 Da | [4] |

| Appearance | Off-white powder | [2] |

| Melting Point | 174 - 177 °C | [2] |

| Optical Rotation | [α]²⁰/D = -34 ± 2° (c=1.62 in Dioxane) | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of Boc-3,5-Diiodo-D-tyrosine, confirming the integrity of the carbon skeleton, the placement of substituents on the aromatic ring, and the presence of the Boc protecting group. The following analysis is predictive, based on data from analogous compounds.[5][6]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum provides a distinct fingerprint. The introduction of two large, electron-withdrawing iodine atoms at the 3 and 5 positions of the tyrosine ring dramatically simplifies the aromatic region. Instead of the typical AA'BB' system seen in tyrosine, a sharp singlet is expected for the two equivalent aromatic protons.[5]

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Integration | Rationale and Comparative Insights |

| Boc (-(CH₃)₃) | ~1.40 | Singlet (s) | 9H | Characteristic sharp singlet for the nine equivalent protons of the t-butyl group. This region is highly conserved across Boc-protected amino acids.[5] |

| β-CH₂ | 2.9 - 3.2 | Multiplet (m) or two Doublets of Doublets (dd) | 2H | Diastereotopic protons adjacent to the chiral center, appearing as a complex multiplet. |

| α-CH | 4.2 - 4.4 | Multiplet (m) | 1H | Coupled to both the β-protons and the N-H proton. Its position is typical for α-protons in protected amino acids. |

| N-H | ~5.0 | Doublet (d) | 1H | Broadness and position can vary with concentration and solvent. Shows coupling to the α-CH. |

| Aromatic (2,6-H) | ~7.5 | Singlet (s) | 2H | The two aromatic protons are chemically equivalent due to C₂ symmetry from di-iodination, resulting in a singlet. This is a key indicator of 3,5-disubstitution. The significant downfield shift from native tyrosine (~6.7-7.1 ppm) is due to the strong deshielding effect of the iodine atoms.[5] |

| Phenolic O-H | Variable, Broad | Singlet (s, br) | 1H | Position is highly dependent on solvent, concentration, and temperature. Often exchanges with D₂O. |

| Carboxylic Acid O-H | >10.0 | Singlet (s, br) | 1H | Typically a broad signal far downfield, which will exchange with D₂O. |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum confirms the carbon count and provides critical information about the electronic environment of each carbon atom. The "ipso-effect" of the heavy iodine substituents causes a significant upfield shift for the carbons to which they are attached (C3 and C5).

| Carbon Assignment | Predicted δ (ppm) | Rationale and Comparative Insights |

| Boc (-C(CH₃)₃) | ~28.5 | Characteristic signal for the three equivalent methyl carbons of the t-butyl group.[5] |

| β-CH₂ | ~37.0 | Typical chemical shift for the β-carbon of tyrosine derivatives. |

| α-CH | ~56.0 | Position is characteristic of the α-carbon in protected amino acids. |

| Boc (-C(CH₃)₃) | ~80.0 | Quaternary carbon of the t-butyl group.[5] |

| Aromatic C3, C5 | ~85-90 | Key Signature Signal. Heavy atom ipso-effect from iodine causes a dramatic upfield shift compared to unsubstituted carbons in tyrosine (~115 ppm). This is a direct confirmation of iodination.[6] |

| Aromatic C1 | ~130-132 | The quaternary carbon to which the aliphatic side chain is attached. |

| Aromatic C2, C6 | ~140-142 | Significant downfield shift from native tyrosine (~130 ppm) due to the deshielding effect of adjacent iodine atoms.[6] |

| Aromatic C4 | ~153-155 | The carbon bearing the hydroxyl group, shifted slightly from its position in native tyrosine. |

| Boc C=O | ~155-156 | Carbonyl carbon of the carbamate group. |

| Carboxylic Acid C=O | ~173-175 | Carbonyl carbon of the carboxylic acid. |

Infrared (IR) Spectroscopy Analysis

FTIR spectroscopy is essential for confirming the presence of key functional groups. The spectrum is a composite of vibrations from the amino acid core, the aromatic ring, and the Boc protecting group.

| Predicted Frequency (cm⁻¹) | Functional Group | Vibration Mode | Significance |

| 3400 - 3200 (broad) | Phenolic O-H | O-H Stretch | Confirms the presence of the phenolic hydroxyl group. |

| 3350 - 3250 | Amide N-H | N-H Stretch | Indicates the Boc-protected amine. |

| 3300 - 2500 (very broad) | Carboxylic Acid O-H | O-H Stretch | A very broad band characteristic of a hydrogen-bonded carboxylic acid dimer. |

| ~1740 | Carboxylic Acid C=O | C=O Stretch | Sharp, strong absorption for the acid carbonyl. |

| ~1690 | Carbamate C=O | C=O Stretch | Strong absorption for the Boc group carbonyl, a key validation of the protecting group. |

| 1600 - 1450 | Aromatic Ring | C=C Stretch | Multiple bands confirming the aromatic core. |

| ~1160 | Boc Group | C-O Stretch | Strong, characteristic stretch associated with the t-butoxy group. |

The presence of strong carbonyl stretches around 1740 cm⁻¹ and 1690 cm⁻¹ is a definitive indicator of the intact carboxylic acid and Boc-carbamate groups, respectively.

Mass Spectrometry (MS) Analysis

Mass spectrometry confirms the molecular weight and provides structural information through controlled fragmentation. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion is readily observed.

Molecular Ion:

-

Formula: C₁₄H₁₇I₂NO₅

-

Exact Mass: 532.9196 Da[4]

-

Expected ESI-MS signals:

-

[M+H]⁺: m/z 534.92

-

[M-H]⁻: m/z 532.91

-

[M+Na]⁺: m/z 556.90

-

Predicted Fragmentation Pattern: The primary and most informative fragmentation pathway involves the characteristic loss of the Boc group or components thereof.

Caption: Predicted ESI-MS fragmentation pathway for Boc-3,5-Diiodo-D-tyrosine.

| Predicted m/z | Proposed Fragment | Significance |

| 534.9 | [M+H]⁺ | Confirms the molecular weight of the parent compound. |

| 477.9 | [M+H - C₄H₉]⁺ | Loss of the tert-butyl cation from the Boc group. |

| 434.9 | [M+H - C₅H₈O₂]⁺ | Key Fragment. Loss of the entire Boc group (100 Da), yielding the protonated 3,5-diiodo-D-tyrosine. This is often the base peak. |

| 389.9 | [Fragment - COOH]⁺ | Subsequent loss of the carboxylic acid group (45 Da) from the m/z 434.9 fragment. |

Experimental Protocols and Workflow

To ensure data integrity and reproducibility, standardized acquisition protocols are paramount. The following methodologies represent best practices for the characterization of Boc-3,5-Diiodo-D-tyrosine.

Overall Analytical Workflow

Caption: Standardized workflow for the spectroscopic characterization of the title compound.

NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD). DMSO-d₆ is often preferred as it reliably dissolves both the carboxylic acid and the protected amine, allowing for the observation of exchangeable protons (NH, OH).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16-32 scans are typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) are required to achieve an adequate signal-to-noise ratio.

IR Data Acquisition

-

Method: Attenuated Total Reflectance (ATR) is the preferred method due to its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

ATR Protocol: Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure to ensure good contact.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background scan should be run immediately prior to the sample.

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode ([M+H]⁺).

-

Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap) or a quadrupole instrument.

-

Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 100-800.

-

Fragmentation (MS/MS): To confirm the structure, perform a product ion scan on the precursor ion (m/z 534.9 in positive mode). Use collision-induced dissociation (CID) with varying collision energies to generate the fragmentation pattern.

Conclusion

The structural identity and purity of Boc-3,5-Diiodo-D-tyrosine are unequivocally established by a combination of NMR, IR, and MS techniques. The key spectroscopic signatures to verify are:

-

¹H NMR: A singlet for the aromatic protons around 7.5 ppm.

-

¹³C NMR: Two signals in the highly shielded region of 85-90 ppm, corresponding to the iodine-bearing aromatic carbons.

-

IR: Distinct carbonyl absorptions for the carboxylic acid (~1740 cm⁻¹) and the Boc-carbamate (~1690 cm⁻¹).

-

MS: The correct molecular ion peak (m/z 534.9 for [M+H]⁺) and a characteristic neutral loss of 100 Da in MS/MS experiments.

This guide provides the necessary framework for researchers to confidently characterize this compound, ensuring its quality and suitability for downstream applications in drug discovery and development.

References

-

The Royal Society of Chemistry. (2016). Supporting information_OBC_rev1. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). 3,5-Diiodo-L-tyrosine at BMRB (bmse000327). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3',5'-Diiodo-L-tyrosine. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Fmoc/Boc‐3,5‐diiodo‐L‐ Tyr‐OH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-3,5-diiodo-L-tyrosine. PubChem Compound Database. Retrieved from [Link]

-

The Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3,5-Diiodo-L-tyrosine. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of L-tyrosine hydrochloride crystalline powder. Retrieved from [Link]

Sources

An In-depth Technical Guide to Boc-3,5-Diiodo-D-tyrosine as a Building Block in Organic Synthesis

Introduction

In the landscape of modern drug discovery and chemical biology, the demand for sophisticated molecular tools to probe and manipulate biological systems is ever-increasing. Non-canonical amino acids, when incorporated into peptides, offer a powerful strategy to enhance therapeutic properties such as receptor affinity, proteolytic stability, and bioavailability. Among these, Boc-3,5-Diiodo-D-tyrosine stands out as a uniquely versatile building block. Its di-iodinated phenyl ring not only imparts significant conformational constraints and potential for halogen bonding but also serves as a reactive handle for a variety of post-synthetic modifications. The use of the D-enantiomer can further enhance peptide stability against enzymatic degradation.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, incorporation, and diverse applications of Boc-3,5-Diiodo-D-tyrosine in organic synthesis. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the advanced applications that make this building block an invaluable asset in the synthesis of complex peptides and peptidomimetics.

Physicochemical Properties and Strategic Advantages

The strategic utility of Boc-3,5-Diiodo-D-tyrosine stems from a combination of its inherent chemical properties. The bulky iodine atoms at the 3 and 5 positions of the phenyl ring sterically hinder rotation around the Cβ-Cγ bond, influencing the local conformation of the peptide backbone. Furthermore, the electron-withdrawing nature of the iodine atoms lowers the pKa of the phenolic hydroxyl group, which can be exploited to create pH-responsive peptides.[1] The carbon-iodine bonds also provide a gateway to a rich variety of palladium-catalyzed cross-coupling reactions, enabling late-stage diversification of peptide scaffolds.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇I₂NO₅ | [2] |

| Molecular Weight | 533.1 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Key Features | Boc-protected amine, di-iodinated phenol | N/A |

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[4] Its facile removal under moderately acidic conditions (e.g., trifluoroacetic acid), while side-chain protecting groups remain intact, allows for the stepwise and controlled assembly of peptide chains.[4][5]

Synthesis of Boc-3,5-Diiodo-D-tyrosine

The synthesis of Boc-3,5-Diiodo-D-tyrosine is a two-step process starting from commercially available D-tyrosine: 1) protection of the α-amino group with the Boc moiety, and 2) electrophilic iodination of the activated aromatic ring.

Step 1: Boc Protection of D-Tyrosine

The α-amino group of D-tyrosine is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This reaction proceeds via nucleophilic acyl substitution.[6]

Experimental Protocol: Boc Protection

-

Dissolution: Dissolve D-tyrosine (1 equivalent) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Basification: Add sodium bicarbonate (NaHCO₃) (2.5 equivalents) to the solution and stir until dissolved.

-

Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in THF to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Remove the THF under reduced pressure.

-

Wash the remaining aqueous solution with a non-polar solvent like petroleum ether to remove unreacted (Boc)₂O.

-

Carefully acidify the aqueous layer to pH 2-3 with 0.5 M hydrochloric acid (HCl). The product will precipitate out of solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter the solution and evaporate the solvent to yield the crude product. Purify by recrystallization from ethyl acetate/petroleum ether to obtain pure Boc-D-tyrosine.

Step 2: Iodination of Boc-D-Tyrosine

The electron-rich phenolic ring of Boc-D-tyrosine is susceptible to electrophilic aromatic substitution. Iodination is achieved using a source of electrophilic iodine, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent. The reaction selectively occurs at the ortho positions to the hydroxyl group.

Experimental Protocol: Iodination

-

Dissolution: Dissolve Boc-D-tyrosine (1 equivalent) in a suitable solvent such as methanol or a mixture of methanol and water.

-

Reagent Addition: In a separate flask, prepare a solution of iodine (I₂) (2.2 equivalents) and potassium iodide (KI) (2.2 equivalents) in water. Slowly add this solution to the Boc-D-tyrosine solution with vigorous stirring.

-

Base Addition: Slowly add a dilute solution of ammonium hydroxide or sodium hydroxide to maintain a slightly basic pH (around 8-9). The reaction progress can be monitored by the disappearance of the iodine color.

-

Reaction: Continue stirring at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up:

-

Quench the reaction by adding a solution of sodium thiosulfate to remove any excess iodine.

-

Acidify the reaction mixture to pH 2-3 with 0.5 M HCl to precipitate the product.

-

Collect the precipitate by filtration.

-

Wash the solid with cold water.

-

-

Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Incorporation of Boc-3,5-Diiodo-D-tyrosine into Peptides via Boc-SPPS

Boc-3,5-Diiodo-D-tyrosine is a sterically hindered amino acid due to the two large iodine atoms flanking the side chain. This steric bulk can impede the efficiency of the coupling reaction during solid-phase peptide synthesis (SPPS). Therefore, the choice of coupling reagent is critical to ensure high yields and avoid the formation of deletion sequences.

The Boc-SPPS Workflow

The general workflow for incorporating an amino acid using the Boc strategy is a cyclical process.

Sources

- 1. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Solubility Profile of Boc-3,5-Diiodo-D-tyrosine: A Technical Guide for Researchers

An In-Depth Technical Guide

Abstract

Boc-3,5-Diiodo-D-tyrosine is a critical building block in synthetic chemistry, particularly valued in the fields of peptide synthesis and the development of targeted radiopharmaceuticals.[1][2] Its large, halogenated, and protected structure presents unique solubility challenges that are critical to overcome for successful reaction setup, purification, and formulation. This guide provides a comprehensive analysis of the solubility characteristics of Boc-3,5-Diiodo-D-tyrosine. In lieu of extensive, publicly available quantitative data, we focus on the underlying physicochemical principles governing its solubility, a predicted qualitative solubility profile, and a detailed, field-proven experimental protocol for determining its thermodynamic solubility. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools required to effectively work with this specialized amino acid derivative.

Introduction: The Significance of a Well-Defined Solute

N-tert-butoxycarbonyl-3,5-diiodo-D-tyrosine (Boc-3,5-Diiodo-D-tyrosine) is a synthetic derivative of the amino acid tyrosine. Its structure is characterized by three key features: the D-enantiomer configuration, two bulky iodine atoms on the phenolic ring, and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group.[1][2] This combination makes it an invaluable asset in solid-phase peptide synthesis (SPPS) and in the creation of complex pharmaceutical agents where site-specific iodination is desired for imaging or therapeutic purposes.

The success of any chemical process involving this compound—from coupling reactions in SPPS to the development of a stable drug formulation—is fundamentally dependent on its solubility.[3][4] Inadequate solubility can lead to poor reaction kinetics, challenging purification, and low bioavailability, ultimately hindering research and development.[5][6] This guide provides the theoretical framework and a practical, robust methodology to characterize and overcome these solubility challenges.

Physicochemical Properties Influencing Solubility

To understand the solubility of Boc-3,5-Diiodo-D-tyrosine, we must first analyze its molecular structure and inherent properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇I₂NO₅ | [7][8] |

| Molecular Weight | 533.10 g/mol | [7][8] |

| Appearance | Off-white to white powder/solid | [1][2] |

| Melting Point | Approx. 174 - 177 °C | [1] |

| Key Functional Groups | Carboxylic Acid (-COOH), Phenol (-OH), Boc-protected Amine (-NHBoc), Aryl Iodides (Ar-I) | N/A |

| Predicted XLogP3 | 3.5 | [7] |

The molecule possesses both polar and nonpolar characteristics:

-

Polar Features: The carboxylic acid and phenolic hydroxyl groups are capable of acting as hydrogen bond donors and acceptors.

-

Nonpolar Features: The large aromatic ring, two iodine atoms, and the bulky tert-butyl group of the Boc protector contribute significant nonpolar, lipophilic character.

The calculated XLogP3 of 3.5 indicates a preference for a lipid environment over an aqueous one, suggesting that while it has polar groups, its overall character is substantially lipophilic.[7] This duality is the primary driver of its complex solubility behavior.

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The molecule's large nonpolar surface area from the di-iodinated ring and Boc group outweighs the solvating power of the polar -OH and -COOH groups in highly polar, hydrogen-bonding networks like water. Solubility is expected to increase slightly in alcohols compared to water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN), THF, Dioxane | Soluble to Highly Soluble | These solvents possess strong dipole moments capable of solvating the polar functional groups but have a lower dielectric constant and less structured hydrogen-bonding network than water, which better accommodates the large nonpolar regions of the molecule.[11][12] Dioxane and DMSO are known to be effective.[1][13] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | While the molecule has significant nonpolar character, it is insufficient to overcome the polarity of the carboxylic acid and phenol groups, which are poorly solvated by nonpolar solvents. |

Note: A related compound, 3,5-Diiodo-L-tyrosine (without the Boc group), is reported to be soluble at 50 mg/mL in 4 M ammonium hydroxide in methanol, indicating that deprotonation of the acidic groups drastically increases solubility in polar media.

Authoritative Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

For a definitive, quantitative measure of solubility, the saturation shake-flask method is the gold standard, providing the thermodynamic equilibrium solubility.[14][15][16] This method is reliable and directly measures the point at which a solvent is saturated with the solute.[14]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is constant and represents the thermodynamic solubility.

Required Materials

-

Boc-3,5-Diiodo-D-tyrosine (crystalline powder)

-

Solvents of interest (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Calibrated pipettes

-

HPLC or UV-Vis Spectrophotometer for concentration analysis

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of Boc-3,5-Diiodo-D-tyrosine (e.g., 10-20 mg) into a glass vial. The key is to ensure undissolved solid remains at the end of the experiment.[15]

-

Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Rationale: Constant temperature is critical as solubility is temperature-dependent.[17][18] Agitation ensures continuous mixing to facilitate the dissolution process and reach equilibrium faster.

-

Allow the mixture to equilibrate for 24 to 48 hours. A 48-hour period is often recommended to ensure true equilibrium is reached for poorly soluble compounds.[18]

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand undisturbed at the same constant temperature for at least 1-2 hours to allow undissolved solids to settle.

-

Rationale: This step minimizes the amount of solid material that needs to be removed by filtration, preventing filter clogging.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. Discard the first portion of the filtrate (e.g., 0.25 mL) to saturate any potential binding sites on the filter membrane.

-

Rationale: Filtration is a critical step to separate the saturated solution from the undissolved solid.[19][20] Failure to do so will result in an overestimation of solubility.

-

-

Analysis:

-

Prepare a series of calibration standards of Boc-3,5-Diiodo-D-tyrosine of known concentrations in the same solvent.

-

Analyze the filtered sample and the calibration standards using a validated analytical method (e.g., HPLC-UV or UV-Vis). The compound's aromatic nature makes it suitable for UV detection.

-

Determine the concentration of the filtered sample by comparing its response to the calibration curve. This concentration is the thermodynamic solubility.

-

-

Validation:

-

Visually confirm the presence of undissolved solid in the original vial after sampling. If no solid remains, the experiment must be repeated with a larger initial amount of the compound.

-

Perform the experiment in triplicate to ensure reproducibility.

-

Experimental Workflow Diagram

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Theoretical Discussion: Solvent-Solute Interactions

The predicted solubility profile can be explained by examining the specific intermolecular forces at play between Boc-3,5-Diiodo-D-tyrosine and the solvent molecules.

-

In Polar Protic Solvents (e.g., Water, Methanol): These solvents are strong hydrogen bond donors and acceptors. While they can form hydrogen bonds with the solute's -COOH and -OH groups, a significant energy penalty is incurred to disrupt the solvent's own strong H-bonding network to create a cavity for the large, nonpolar diiodophenyl and Boc moieties. This energetic cost leads to low solubility.

-

In Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are strong hydrogen bond acceptors but not donors. They effectively solvate the solute's acidic protons via strong dipole-dipole interactions and hydrogen bonds. Crucially, their less-structured nature and significant nonpolar character (e.g., the methyl groups in DMSO) readily accommodate the lipophilic parts of the solute through favorable van der Waals interactions, leading to high solubility.

-

In Nonpolar Solvents (e.g., Hexane): These solvents interact only through weak van der Waals forces. They cannot effectively solvate the highly polar carboxylic acid and phenolic hydroxyl groups. The energy required to break the strong solute-solute interactions (hydrogen bonding and crystal lattice energy) is not compensated by weak solute-solvent interactions, resulting in very low solubility.

Molecular Interactions Diagram

Caption: Dominant intermolecular forces governing solubility in different solvent classes.

Conclusion and Practical Recommendations

The solubility of Boc-3,5-Diiodo-D-tyrosine is governed by its amphiphilic nature, possessing both highly polar functional groups and a large, nonpolar scaffold.

-

Key Finding: Polar aprotic solvents such as DMSO, DMF, and THF are the recommended starting points for achieving high solubility.

-

Practical Implication: For applications requiring aqueous buffers, consider preparing a concentrated stock solution in a minimal amount of a miscible organic solvent like DMSO and then diluting it carefully into the aqueous medium. Be mindful that this creates a kinetic solubility state, and precipitation may occur over time.[16][21]

-

Recommendation: It is strongly advised that researchers experimentally verify the solubility in their specific solvent system using the robust shake-flask protocol detailed in this guide. This empirical data is invaluable for ensuring the reproducibility and success of subsequent experiments.

By understanding the underlying chemical principles and applying a rigorous experimental methodology, researchers can confidently handle and utilize Boc-3,5-Diiodo-D-tyrosine to its full potential.

References

-

Ascendia Pharma. (2022). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3008358, Boc-3,5-diiodo-L-tyrosine. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen. [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

-

Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]

-

Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Kloefer, B. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

Zannou, A., & Sher-gal, J. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

- Murov, S. (n.d.). Solvent Physical Properties.

-

Wen, H., & Morris, K. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 15(1), 226–229. [Link]

-

Tsinman, K., et al. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 48(3), 429-437. [Link]

- Hoye, T.R. (2022). Properties of Common Organic Solvents.

-

University of Wisconsin-Madison. (n.d.). Polarity of Solvents. [Link]

- National Bureau of Standards. (n.d.). Dielectric constant of hydrogen-bonded liquids.

-

University of Rochester. (n.d.). Solvents and Polarity. [Link]

-

Lund University Publications. (2022). Greening peptide chemistry by using NBP as solvent for SPPS. [Link]

-

Pitt-Rivers, R. (1948). The oxidation of diiodotyrosine derivatives. Biochemical Journal, 43(2), 223–231. [Link]

-

Wahlgren, M. C., & Arnebrant, T. (1991). The Solubility of Proteins in Organic Solvents. Trends in Biotechnology, 9, 201-208. [Link]

-

ResearchGate. (n.d.). Solubility of d-Tryptophan and l-Tyrosine in Several Organic Solvents: Determination and Solvent Effect. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. Boc-3,5-diiodo-L-tyrosine | C14H17I2NO5 | CID 3008358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 10. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 11. Solvent Physical Properties [people.chem.umass.edu]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. medchemexpress.com [medchemexpress.com]

- 14. scispace.com [scispace.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 18. scielo.br [scielo.br]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 21. pharmatutor.org [pharmatutor.org]

Methodological & Application

Application Note: Strategic Incorporation of Boc-3,5-Diiodo-D-tyrosine in the Development of Therapeutic Peptides

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern therapeutic peptide design. Boc-3,5-diiodo-D-tyrosine, a sterically constrained and chemically versatile building block, offers unique advantages for enhancing peptide stability, modulating receptor affinity, and enabling subsequent functionalization. This guide provides a comprehensive overview of its properties and detailed protocols for its strategic incorporation into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). We delve into the rationale behind key synthetic steps, downstream characterization, and the functional implications for drug discovery.

Introduction: The Rationale for Diiodotyrosine in Peptide Therapeutics

Standard peptide therapeutics often suffer from limitations such as enzymatic degradation and poor conformational stability. The introduction of modified amino acids is a proven strategy to overcome these hurdles. 3,5-Diiodo-D-tyrosine, in particular, serves multiple strategic purposes:

-

Conformational Rigidity: The bulky iodine atoms on the phenyl ring restrict the rotational freedom of the side chain, locking the peptide backbone into a more defined conformation. This can enhance binding affinity to target receptors by reducing the entropic penalty of binding.

-

Metabolic Stability: The D-configuration of the amino acid inherently confers resistance to proteolysis by endogenous proteases, which primarily recognize L-amino acids.

-

Chemical Handle for Further Modification: The iodine atoms serve as versatile handles for post-synthetic modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the attachment of imaging agents, cytotoxic payloads, or other functional moieties.[1]

-

Radiolabeling: The inherent iodine atoms make this residue a prime candidate for the development of radiopharmaceuticals by incorporating radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I) for diagnostic imaging (SPECT/PET) or targeted radiotherapy.[2][3][4]

This document focuses on the Nα-Boc protected D-isomer, Boc-3,5-diiodo-D-tyrosine, a key intermediate for peptide synthesis.[5]

Physicochemical Properties of Boc-3,5-Diiodo-D-tyrosine

A thorough understanding of the starting material's properties is critical for successful synthesis.

| Property | Value | Source |

| CAS Number | 214630-08-7 | [5][6] |

| Molecular Formula | C₁₄H₁₇I₂NO₅ | [5][6] |

| Molecular Weight | 533.10 g/mol | [5][6] |

| Appearance | Off-white powder | [5] |

| Melting Point | 174 - 177 °C | [5] |

| Purity (HPLC) | ≥ 99% | [5] |

| Storage Conditions | 0 - 8 °C, protect from light | [5] |

Core Methodology: Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust method for SPPS and is well-suited for incorporating Boc-3,5-diiodo-D-tyrosine.[7][8] The general principle involves the stepwise addition of Nα-protected amino acids to a growing peptide chain anchored to an insoluble resin support.[7][9]

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Manual Boc-SPPS Incorporation of Boc-3,5-Diiodo-D-tyrosine

This protocol details a single coupling cycle for incorporating Boc-3,5-diiodo-D-tyrosine into a peptide sequence on a 0.5 mmol scale using Merrifield resin.

Materials:

-

Merrifield Resin (1% DVB, 100-200 mesh)

-

Boc-3,5-diiodo-D-tyrosine

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Kaiser Test Kit

Procedure:

Step 1: Resin Preparation and Swelling

-

Place the peptide-resin from the previous cycle into a 50 mL SPPS reaction vessel.

-

Wash the resin with DCM (3 x 15 mL) to ensure it is clean.

-

Add 15 mL of DCM and gently agitate for 30 minutes to swell the resin.[8][10] This step is critical as it ensures that reactive sites within the resin beads are accessible.

Step 2: Nα-Boc Deprotection

-

Drain the DCM from the swollen resin.

-

Add a solution of 50% TFA in DCM (v/v) (15 mL) to the resin. Agitate for 2 minutes and drain. This initial, short treatment helps to minimize side reactions.

-

Add a fresh 15 mL portion of 50% TFA in DCM. Agitate for 20-30 minutes to ensure complete removal of the Boc group.[8][11]

-

Drain the TFA solution and wash the resin thoroughly with DCM (5 x 15 mL) to remove all residual acid.

Step 3: Neutralization

-

Add a 10% DIEA in DCM (v/v) solution (15 mL) to the resin. Agitate for 2 minutes and drain.

-

Repeat the neutralization step one more time. This ensures the N-terminal ammonium salt is fully converted to the reactive free amine.[8]

-

Wash the resin with DCM (3 x 15 mL) to remove excess base, followed by DMF (2 x 15 mL) to prepare for the coupling step.

Step 4: Amino Acid Coupling Causality: The bulky diiodo-tyrosine derivative can exhibit slower coupling kinetics. Therefore, pre-activation of the carboxylic acid is essential to form a highly reactive ester, driving the reaction to completion. The DCC/HOBt method is a classic and effective choice.

-

Pre-activation: In a separate glass vial, dissolve Boc-3,5-diiodo-D-tyrosine (3 equivalents, 1.5 mmol, 800 mg) and HOBt (3 equivalents, 1.5 mmol, 203 mg) in a minimal amount of DMF (~5 mL). Cool the solution to 0°C in an ice bath.

-

Add DCC (3 equivalents, 1.5 mmol, 310 mg) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will form. Allow the activation to proceed for 10-15 minutes at 0°C.[11]

-

Coupling: Filter the pre-activated amino acid solution to remove the DCU precipitate and immediately add the filtrate to the reaction vessel containing the neutralized resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue coupling for another 1-2 hours or consider a second coupling.[12]

-

Once the reaction is complete, drain the coupling solution and wash the peptide-resin thoroughly with DMF (3 x 15 mL) and DCM (3 x 15 mL). The resin is now ready for the next synthesis cycle.

Step 5: Final Cleavage and Deprotection Trustworthiness: The final cleavage step is harsh and must be performed with appropriate safety precautions. The choice of scavengers is critical to prevent side reactions with the liberated protecting groups and the electron-rich diiodotyrosine side chain.

-

After the final synthesis cycle, dry the peptide-resin thoroughly under vacuum.

-

Prepare a cleavage cocktail. For a standard peptide, a mixture of 90% HF, 5% p-cresol, and 5% anisole is effective. (CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized apparatus).

-

Cool the reaction vessel containing the resin in a dry ice/acetone bath.

-

Carefully distill anhydrous HF (~10 mL per gram of resin) into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.[11]

-

Evaporate the HF under a stream of nitrogen and then under high vacuum.

-

Triturate the residue with cold diethyl ether to precipitate the crude peptide.

-

Collect the peptide by filtration or centrifugation, wash with cold ether, and dry under vacuum.[12]

Analytical Characterization of the Final Peptide

Rigorous characterization is essential to confirm the identity, purity, and successful incorporation of the modified residue.[13][14]

| Technique | Expected Outcome & Interpretation |

| Analytical RP-HPLC | A major peak corresponding to the target peptide should be observed. Purity is calculated based on the area of this peak relative to the total peak area. The retention time will be significantly longer compared to a non-iodinated analogue due to increased hydrophobicity.[15][16] |

| Mass Spectrometry (ESI-MS/MALDI-TOF) | The observed monoisotopic mass should match the calculated theoretical mass of the diiodo-tyrosine-containing peptide, confirming successful incorporation.[17] The distinct isotopic pattern of the two iodine atoms can further aid in identification. |

| Tandem MS (MS/MS) | Fragmentation analysis will confirm the peptide sequence and pinpoint the exact location of the Boc-3,5-diiodo-D-tyrosine residue within the sequence.[13] |

| NMR Spectroscopy | For structural studies, 1D and 2D NMR can confirm the presence of the diiodinated aromatic ring and provide insights into the peptide's solution-state conformation.[16] |

Applications and Downstream Modifications

The true power of incorporating 3,5-diiodo-tyrosine lies in its utility as a chemical platform. The carbon-iodine bonds are amenable to a variety of transition-metal-catalyzed cross-coupling reactions.

Caption: Versatility of the diiodo-tyrosine moiety for cross-coupling reactions.

This versatility allows for the creation of highly complex and functional peptide conjugates, such as:

-

Peptide-Drug Conjugates (PDCs): Attaching cytotoxic drugs for targeted cancer therapy.

-

PET/SPECT Imaging Agents: Coupling chelators for radiometals or other imaging probes.

-

Fluorescently Labeled Peptides: Introducing fluorophores for in vitro and in vivo tracking.[1]

Conclusion

Boc-3,5-diiodo-D-tyrosine is more than just a modified amino acid; it is a strategic tool for peptide drug discovery. Its incorporation provides a dual benefit of enhancing the intrinsic properties of the peptide (stability, conformation) while simultaneously introducing a versatile chemical handle for sophisticated post-synthetic modifications. The protocols and insights provided herein offer a robust framework for researchers to leverage the unique advantages of this building block in the development of next-generation therapeutic peptides.

References

-

Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes. (2015). ResearchGate. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). ResearchGate. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. (2014). HAL Open Science. [Link]

-

The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. (2022). PubMed Central. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. (2010). Waters Corporation. [Link]

-

Effective Structural Characterization Strategies for Peptides. BioPharmaSpec. [Link]

-

Late-stage labeling of diverse peptides and proteins with iodine-125. (2023). PubMed Central. [Link]

-

Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. (2024). MDPI. [Link]

-

Mono-iodination strategy for a methionine-containing peptide [Tyr 8 ]-Substance P. ResearchGate. [Link]

-

Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive. [Link]

-

Peptide Characterisation Supporting Peptide Drug Development. Intertek. [Link]

-

Peptide Characterisation Methods and Impurity Detection. (2023). Oxford Global. [Link]

-

Boc-3,5-diiodo-L-tyrosine. PubChem. [Link]

-

Boc-3,5-diiodo-L-tyrosine. American Elements. [Link]

-

Thyroid Hormones | Synthesis. (2020). YouTube. [Link]

-

Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2. (2024). National Institutes of Health. [Link]

-

Synthesis of Fmoc/Boc-3,5-diiodo-L-Tyr-OH. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bachem.com [bachem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. biopharmaspec.com [biopharmaspec.com]

- 14. Peptide Characterisation Supporting Peptide Drug Development [intertek.com]

- 15. waters.com [waters.com]

- 16. oxfordglobal.com [oxfordglobal.com]

- 17. ijsra.net [ijsra.net]

Troubleshooting & Optimization

Technical Support Center: A Guide to Synthesizing Peptides with Boc-3,5-Diiodo-D-tyrosine

The incorporation of 3,5-diiodo-tyrosine into peptide sequences is a critical strategy in the development of novel therapeutics, radiolabeled diagnostic agents, and biochemical probes. The iodine atoms can significantly enhance biological activity and provide a handle for radiolabeling. However, the unique chemical properties of this modified amino acid present specific challenges during solid-phase peptide synthesis (SPPS), primarily concerning the stability of the carbon-iodine bonds. This guide provides in-depth technical support, troubleshooting advice, and detailed protocols to help researchers successfully synthesize peptides containing Boc-3,5-diiodo-D-tyrosine while minimizing side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of peptides containing Boc-3,5-diiodo-D-tyrosine.

Question 1: What is the most common side reaction when using Boc-3,5-diiodo-D-tyrosine and why does it occur?

Answer: The most prevalent and problematic side reaction is deiodination , the loss of one or both iodine atoms from the tyrosine ring. This typically occurs during the final cleavage step when the peptide is removed from the solid support using a strong acid, such as trifluoroacetic acid (TFA).[1][2]

The underlying cause of deiodination is the harsh acidic environment of the cleavage cocktail, which can protonate the aromatic ring, making it susceptible to electrophilic attack. More significantly, reactive carbocations are generated from the cleavage of acid-labile side-chain protecting groups (e.g., the tert-butyl cation from Boc or t-butyl ethers). These carbocations can act as electrophiles and attack the iodinated tyrosine ring, leading to the displacement of iodine. The electron-rich nature of the phenolic ring makes it a target for such electrophilic attack, which facilitates the cleavage of the carbon-iodine bond.[2]

Question 2: How can I effectively prevent deiodination during the final cleavage step?

Answer: The key to preventing deiodination is to efficiently trap the reactive carbocations generated during cleavage before they can react with the diiodotyrosine residue. This is achieved by using a carefully selected scavenger cocktail in the TFA cleavage mixture.[1][3]

Recommended Scavengers:

-

Triisopropylsilane (TIS): TIS is a highly effective carbocation scavenger. It reacts rapidly with carbocations to form stable and unreactive byproducts.

-

Water: Water can act as a scavenger for tert-butyl cations.[1]

-

Phenol: Phenol can also act as a scavenger and is often included in cleavage cocktails for peptides containing sensitive residues.[3]

-

1,2-Ethanedithiol (EDT): While primarily used to protect tryptophan and methionine residues, EDT can also contribute to scavenging.[3]

A combination of these scavengers is generally more effective than a single one.

Question 3: What are the optimal coupling conditions for the sterically hindered Boc-3,5-diiodo-D-tyrosine?

Answer: Due to the bulky iodine atoms ortho to the phenolic hydroxyl group, Boc-3,5-diiodo-D-tyrosine is sterically hindered. This can lead to slower coupling kinetics and incomplete reactions if not addressed properly. To ensure efficient and complete coupling, the use of potent activation reagents is highly recommended.

Uronium/aminium-based coupling reagents are generally preferred over carbodiimides for sterically hindered amino acids due to their higher reactivity and lower risk of side reactions.[4][5][6]

Recommended Coupling Reagents for Boc-3,5-Diiodo-D-tyrosine:

| Coupling Reagent | Class | Key Advantages |

| HATU | Uronium/Aminium Salt | Excellent for difficult couplings, fast reaction times, minimizes racemization.[4][6] |

| HBTU | Uronium/Aminium Salt | Reliable and efficient for most applications, cost-effective.[4][5] |

| PyBOP | Phosphonium Salt | Efficient coupling with minimal side reactions.[5] |

Double coupling (repeating the coupling step) may be necessary to drive the reaction to completion, especially if the preceding amino acid is also sterically hindered. Always monitor the coupling reaction's completeness using a qualitative method like the Kaiser (ninhydrin) test.[7]

Question 4: Are there any other potential side reactions I should be aware of besides deiodination?

Answer: While deiodination is the primary concern, other general side reactions inherent to SPPS can also occur, though they are not specific to diiodotyrosine. These include:

-

Aspartimide formation: If your sequence contains an Asp residue, it can cyclize to form an aspartimide, especially under basic conditions used for Fmoc deprotection.[8]

-

Pyroglutamate formation: An N-terminal Gln residue can cyclize to form pyroglutamate.[8]

-

Oxidation of sensitive residues: If your peptide contains Met or Cys, they can be oxidized during synthesis and cleavage.[3]

Careful selection of protecting groups and reaction conditions, as well as the use of appropriate scavengers in the cleavage cocktail, can help minimize these side reactions.

Question 5: How can I detect and characterize deiodination and other impurities in my final peptide product?

Answer: A combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) is essential for the analysis of your crude and purified peptide.[9][10][11]

-

RP-HPLC: Deiodination results in the formation of mono-iodinated and non-iodinated peptide species. These impurities will have different retention times on an RP-HPLC column compared to the desired di-iodinated peptide. Typically, the less hydrophobic, deiodinated peptides will elute earlier. A well-optimized HPLC method should be able to resolve these different species.[11]

-

Mass Spectrometry: MS is crucial for confirming the identity of the peaks observed in the HPLC chromatogram. The mass difference between the desired product and the impurities will correspond to the mass of one or two iodine atoms (approximately 126.9 Da each). For example, if your desired peptide has a mass of 'M', the mono-deiodinated impurity will have a mass of 'M - 126.9', and the fully deiodinated impurity will have a mass of 'M - 253.8'.[11][12]

Experimental Protocols

Protocol 1: Recommended Coupling Protocol for Boc-3,5-Diiodo-D-tyrosine using HATU

This protocol is designed for manual solid-phase peptide synthesis. Equivalents are based on the initial loading of the resin.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for at least 30 minutes. Drain the DCM.

-

Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin. Agitate for 1-2 minutes and drain.

-

Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[7]

-

-

Neutralization:

-

Add a 10% (v/v) solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin. Agitate for 2 minutes.

-

Repeat the neutralization step one more time.

-

Wash the resin with DCM (3-5 times) to remove excess base.[7]

-

-

Activation and Coupling:

-

In a separate vessel, dissolve Boc-3,5-diiodo-D-tyrosine (3 equivalents) and HATU (2.9 equivalents) in N,N-dimethylformamide (DMF).

-

Add DIEA (6 equivalents) to the activation mixture and immediately add the solution to the neutralized resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours.[4]

-

-

Monitoring and Washing:

-

Perform a Kaiser test to check for reaction completion. A negative result (yellow beads) indicates a complete reaction. If the test is positive, repeat the coupling step (double coupling).

-

Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

Protocol 2: Recommended Cleavage and Deprotection Protocol to Prevent Deiodination

This protocol utilizes a scavenger cocktail optimized to minimize deiodination.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 2 hours.

-

Prepare the Cleavage Cocktail: Prepare the following cleavage cocktail immediately before use. For every 100 mg of peptide-resin, use 2 mL of the cocktail.

-

Reagent B (modified):

-

Trifluoroacetic acid (TFA): 90%

-

Triisopropylsilane (TIS): 5%

-

Water: 5%

-

-

-

Cleavage Reaction:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Add the freshly prepared cleavage cocktail to the resin.

-

Gently agitate the mixture at room temperature for 2-3 hours.[3]

-

-

Peptide Precipitation and Isolation:

-

Filter the cleavage mixture to separate the resin.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and add cold diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide. A white precipitate should form.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Visualizations

Workflow for Peptide Synthesis with Boc-3,5-Diiodo-D-tyrosine

Caption: General workflow for solid-phase peptide synthesis (SPPS) highlighting the key steps.

Mechanism of Deiodination Prevention

Caption: Mechanism of carbocation scavenging to prevent deiodination of tyrosine residues.

References

-

Semantic Scholar. (n.d.). Late‐Stage Functionalisation of Peptides on the Solid Phase by an Iodination‐Substitution Approach. [Link]

-

ResearchGate. (n.d.). The flow chart of peptide synthesis process. [Link]

-

PubMed. (1996). Side reactions in solid-phase peptide synthesis and their applications. [Link]

-

Wikipedia. (n.d.). Iodotyrosine deiodinase. [Link]

-

National Institutes of Health. (2015). Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

-

Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

-

Researcher.Life. (1968). Deiodination of Diiodotyrosine by Cell-Free Systems. [Link]

-

PubMed. (1975). Free Diiodotyrosine Effects on Protein Iodination and Thyroid Hormone Synthesis Catalyzed by Thyroid Peroxidase. [Link]

-

National Institutes of Health. (2017). The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations. [Link]

-

Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]

-

PubMed. (2001). Biochemical mechanisms of thyroid hormone deiodination. [Link]

-

ResearchGate. (n.d.). A flow diagram guiding the automatic construction and visual graph.... [Link]

-

Semantic Scholar. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. [Link]

-

Biotage. (n.d.). Streamline your peptide synthesis workflow. [Link]

-

Slideshare. (n.d.). Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis. [Link]

-

Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. [Link]

-

Chad's Blog. (2021). Building diagrams using graphviz. [Link]

-

National Institutes of Health. (n.d.). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. [Link]

-

LabRulez LCMS. (n.d.). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromat. [Link]

-

ResearchGate. (n.d.). Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: The obestatin case. [Link]

-

Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. [Link]

-

MDPI. (n.d.). Investigation of Impurities in Peptide Pools. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis | PDF [slideshare.net]

- 9. lcms.labrulez.com [lcms.labrulez.com]

- 10. researchgate.net [researchgate.net]

- 11. agilent.com [agilent.com]

- 12. mdpi.com [mdpi.com]

Technical Support Center: Troubleshooting Aggregation of Peptides Containing Boc-3,5-Diiodo-D-tyrosine

Welcome to the technical support center for challenges related to the synthesis and handling of peptides incorporating Boc-3,5-Diiodo-D-tyrosine. This guide provides in-depth, experience-driven advice for researchers, scientists, and drug development professionals encountering aggregation issues with this unique and highly hydrophobic unnatural amino acid.

Introduction: The Root of the Problem

The incorporation of Boc-3,5-Diiodo-D-tyrosine presents a significant challenge in peptide synthesis primarily due to its physicochemical properties. The two large iodine atoms render the tyrosine side chain exceptionally bulky and hydrophobic. This dramatically increases the tendency for peptide chains to aggregate via intermolecular forces, namely:

-

Hydrophobic Interactions: The diiodotyrosine side chains, along with other nonpolar residues, are driven together to minimize contact with polar solvents.

-

π-π Stacking: The electron-rich aromatic rings of the diiodotyrosine residues can stack on top of one another, further stabilizing intermolecular association.[1][2][3][4]

-

Steric Hindrance: The sheer bulk of the residue can impede efficient coupling reactions during synthesis and interfere with proper peptide folding post-synthesis.[5][6][7]

This aggregation can manifest at any stage—during solid-phase peptide synthesis (SPPS), upon cleavage from the resin, or during purification—leading to low yields, poor purity, and difficult handling. This guide is structured to provide solutions at each of these critical stages.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing Boc-3,5-Diiodo-D-tyrosine so difficult to synthesize compared to peptides with regular tyrosine? A1: The core issue is the extreme hydrophobicity and steric bulk conferred by the two iodine atoms on the tyrosine ring.[8][9] This leads to a high propensity for the growing peptide chains to aggregate on the solid support, a common issue with so-called "difficult sequences".[10][11][12][13] This on-resin aggregation can block reactive sites, leading to incomplete deprotection and coupling steps.[13][14][15]

Q2: I observe significant precipitation of my peptide after cleavage and ether precipitation. Is this normal? A2: While some precipitation is expected, peptides with diiodotyrosine are notoriously insoluble.[16] Iodination significantly decreases the solubility of peptides in aqueous solutions.[16] If the peptide is completely insoluble in standard HPLC solvents, it indicates severe aggregation that must be addressed with specialized protocols, which are detailed in the troubleshooting sections below.

Q3: Can I predict if my sequence will aggregate? A3: While no method is foolproof, sequences with multiple hydrophobic residues, especially β-branched amino acids (Val, Ile) and aromatic residues in proximity to the Boc-3,5-Diiodo-D-tyrosine, are at high risk of aggregation.[17] Any sequence longer than 10-15 amino acids containing this residue should be considered a "difficult sequence" by default.[13]

Q4: What is a "chaotropic agent" and how does it help? A4: A chaotropic agent is a substance that disrupts the hydrogen-bonding network of water.[18] This weakens the hydrophobic effect, which is a primary driver of peptide aggregation.[18][19] By disrupting these non-covalent interactions, agents like urea, guanidine HCl, or certain salts can help solubilize aggregated peptides and improve reaction efficiency.[14][19][20]

Visualizing the Problem: Aggregation Mechanisms

The following diagram illustrates the key intermolecular forces that drive the aggregation of peptides containing 3,5-Diiodo-tyrosine.

Caption: Intermolecular forces causing peptide aggregation.

Troubleshooting Guide: A Stage-by-Stage Approach

This section provides specific, actionable solutions for problems encountered during the key phases of working with your peptide.

Stage 1: Solid-Phase Peptide Synthesis (SPPS)

Problem: Incomplete coupling or deprotection, indicated by positive Kaiser tests or poor analytical traces of test cleavages. This is often due to on-resin aggregation.[12][14]

Caption: Troubleshooting workflow for SPPS coupling issues.

Solution 1: Optimize Solvents and Coupling Conditions

-

Rationale: Standard solvents like DMF may not be sufficient to solvate the growing, hydrophobic peptide chain. Enhancing solvent polarity and reaction temperature can disrupt aggregation.

-

Protocol:

-

Switch to NMP: Replace N,N-Dimethylformamide (DMF) with N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating peptides.[14]

-

Add DMSO: Use a solvent mixture of 25% Dimethyl sulfoxide (DMSO) in NMP to further disrupt secondary structures.[14]

-

Elevated Temperature: Increase the coupling temperature to 50-60°C. This can be done with a heated shaker or, more effectively, using a microwave peptide synthesizer.[14]

-

Use Stronger Coupling Reagents: Switch to more potent coupling reagents like HATU or HBTU, which can overcome the steric hindrance of the diiodo-tyrosine residue.[5]

-

Solution 2: Introduce Chaotropic Salts

-

Rationale: Chaotropic salts directly interfere with the hydrogen bond networks that stabilize aggregates.[18]

-

Protocol:

Solution 3: Utilize Backbone Protection Strategies

-

Rationale: For extremely difficult sequences, aggregation can be prevented by reversibly modifying the peptide backbone itself, which physically prevents the formation of inter-chain hydrogen bonds.

-

Protocol:

-

Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue, incorporate it as a pseudoproline dipeptide. This introduces a "kink" that disrupts β-sheet formation.[14][15]

-

Hmb/Dmb Protection: Insert a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protected amino acid every 6-7 residues.[14] These groups are cleaved during the final TFA treatment.[15]

-

| Strategy | Principle | When to Use |

| Solvent/Temp Change | Improves solvation of peptide-resin complex.[14] | First-line approach for moderate aggregation. |

| Chaotropic Salts | Disrupts intermolecular hydrogen bonds.[14][15] | When solvent changes are insufficient. |

| Backbone Protection | Physically prevents β-sheet formation.[14] | For long or known "difficult sequences". |

Stage 2: Cleavage and Deprotection

Problem: The peptide precipitates out of the TFA cleavage cocktail or fails to fully deprotect, leading to multiple side products.